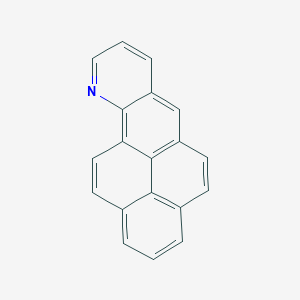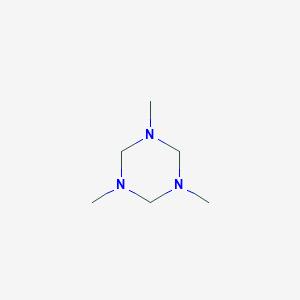![molecular formula C25H25F3N4O6 B085595 (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole CAS No. 681505-01-1](/img/structure/B85595.png)
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delamanid is a medication used to treat multidrug-resistant tuberculosis. It belongs to the nitro-dihydro-imidazooxazole class of compounds and works by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . The enantiomers of delamanid refer to the two mirror-image forms of the compound, which can have different biological activities and properties.
Mechanism of Action
Target of Action
Delamanid, also known as (2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole, primarily targets the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
Delamanid is a prodrug that is activated by a nitroreductase encoded by the deazaflavin (F420)-dependent nitroreductase (ddn) gene in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy- and keto-mycolic acid, disrupting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of methoxy- and keto-mycolic acid synthesis disrupts the mycolic acid biosynthesis pathway, a crucial process for the survival and virulence of Mycobacterium tuberculosis. This disruption leads to the elimination of the bacteria .
Pharmacokinetics
Delamanid’s pharmacokinetics are characterized by a one-compartment disposition model with transit compartment absorption (mean absorption time of 1.45 h) and linear elimination. The predicted terminal half-life values for delamanid and its main metabolite DM-6705 are 15.1 h and 7.8 days, respectively .
Result of Action
The action of delamanid results in substantial inhibition of the biosynthesis of the bacterial cell wall, leading to the elimination of Mycobacterium tuberculosis . It has shown greater in vitro antibacterial activity against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to other drugs .
Action Environment
The efficacy of delamanid can be influenced by various environmental factors. For instance, it has been reported that delamanid can cure visceral leishmaniasis in mice when applied orally at doses that might be achievable in human patients . Furthermore, the rapid acquisition of delamanid resistance observed in certain environments emphasizes the need for appropriate use of new drugs and underlines the significance of drug resistance surveillance .
Biochemical Analysis
Biochemical Properties
Delamanid enantiomer plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the mycobacteria F420 system . The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity . It also interacts with human serum albumin (HSA), as revealed by fluorescence spectroscopy, circular dichroism (CD), surface plasmon resonance (SPR), and molecular docking simulation .
Cellular Effects
Delamanid enantiomer has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of methoxy and keto mycolic acid (MA), which plays a pivotal role in the survival of Mycobacterium tuberculosis . The compound also exerts its effects on cell signaling pathways and gene expression . It has been reported to suppress the expression of CXCL10 in MDR-TB patients .
Molecular Mechanism
The mechanism of action of Delamanid enantiomer involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules and enzyme inhibition . Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative 5 mediates antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria .
Metabolic Pathways
Delamanid enantiomer is involved in the metabolic pathways of Mycobacterium tuberculosis. It inhibits the synthesis of methoxy and keto mycolic acid (MA) through the mycobacteria F420 system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delamanid involves multiple steps, starting from readily available starting materials. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of delamanid involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray-drying are used to produce delamanid in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Delamanid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving delamanid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents and specific temperatures to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of delamanid include its active metabolites, which are responsible for its antibacterial activity. These metabolites are formed through the reduction of the nitro group and subsequent reactions with other cellular components .
Scientific Research Applications
Delamanid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and reactivity of nitroimidazole derivatives . In biology, delamanid is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis and to develop new strategies for combating multidrug-resistant infections . In medicine, delamanid is an essential component of treatment regimens for multidrug-resistant tuberculosis, providing an effective option for patients who do not respond to conventional therapies . In industry, delamanid is used in the development of new pharmaceutical formulations and drug delivery systems to improve its bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Delamanid is unique among nitroimidazole derivatives due to its specific mechanism of action and its effectiveness against multidrug-resistant tuberculosis. Similar compounds include pretomanid and metronidazole, which also belong to the nitroimidazole class but have different mechanisms of action and clinical applications . Pretomanid, for example, is used in combination with other drugs to treat extensively drug-resistant tuberculosis, while metronidazole is primarily used to treat anaerobic bacterial infections .
Properties
IUPAC Name |
(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)












